6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
The compound "6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid" is a derivative of dihydropyridine, which is a class of compounds known for their diverse pharmacological activities. Dihydropyridines are often synthesized for their potential use in medicinal chemistry, particularly as antiallergic, cardiotonic, and antihypertensive agents.
Synthesis Analysis
The synthesis of dihydropyridine derivatives is a topic of interest in the field of organic chemistry. Paper describes a diversity-oriented synthesis approach to create a library of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, which are structurally related to the compound of interest. This method involves a five-step process starting from dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate and involves transformations such as tosyloxy and chloro derivatization, followed by Suzuki-Miyaura arylations.
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is crucial for their biological activity. In paper , the crystal structure and molecular modeling of a methyl ester derivative of dihydropyridine is discussed, providing insights into the intermolecular interactions and the orientation of substituents that may influence the activity of these compounds.
Chemical Reactions Analysis
Dihydropyridine derivatives undergo various chemical reactions that can modify their structure and, consequently, their biological activity. For instance, paper discusses the synthesis of methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids from a three-component mixture, which includes a reaction with hydrazine hydrate to produce a pyrimido[4,5-d]pyridazinone derivative.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. Paper presents a study on the tautomeric forms of dihydropyridine derivatives and their equilibrium states, which were analyzed using various spectroscopic techniques and theoretical calculations. These properties are essential for understanding the behavior of these compounds in biological systems and for their potential pharmaceutical applications.
Scientific Research Applications
Chemical Properties and Synthesis
Compounds like 6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid are studied for their chemical synthesis and structural modifications to enhance their biological activities. For instance, the synthesis and applications of 1,4-dihydropyridines (DHPs), which share a similar core structure, have been extensively researched due to their presence in biologically active compounds. DHPs are synthesized mainly through the Hantzsch Condensation reaction, highlighting the importance of atom economy reactions for creating bioactive molecules. The synthesis methodologies aim to develop more efficient and environmentally friendly ways to produce these compounds, indicating their significance in medicinal research and synthetic organic chemistry (Sohal, 2021).
Biocatalyst Inhibition and Industrial Applications
The role of carboxylic acids, including derivatives of dihydropyridine carboxylic acids, in biocatalysis and industrial applications, has been investigated. Carboxylic acids can inhibit microbial growth at concentrations below desired yield and titer, highlighting the need for understanding their effects on microbes. Such studies inform the development of metabolic engineering strategies to improve microbial tolerance and performance in industrial processes (Jarboe et al., 2013).
Biological Activities and Pharmacological Potential
Research into the biological activities of carboxylic acid derivatives, including their potential as anticancer agents, has been a significant area of interest. Cinnamic acid derivatives, which share a functional similarity with dihydropyridine carboxylic acids, have been explored for their anticancer properties. These derivatives have shown promise as antitumor agents, with various synthetic pathways being investigated to enhance their efficacy and utility in medicinal research (De et al., 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The compound is of interest as a complexating agent and in pharmaceuticals . It is less studied, but it is known that nicotinic acid (niacin, vitamin PP) and its derivatives have a wide spectrum of biological activity . Thus, future research could focus on exploring its potential uses in these areas.
properties
IUPAC Name |
6-methyl-2-oxo-5-phenyl-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8-10(9-5-3-2-4-6-9)7-11(13(16)17)12(15)14-8/h2-7H,1H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXDFYJPIUSOMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid | |
CAS RN |
10176-79-1 |
Source
|
Record name | 6-methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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